molecular formula C9H11ClFN3O4 B13102804 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B13102804
M. Wt: 279.65 g/mol
InChI Key: YESSSHZUGXKJIK-FJGDRVTGSA-N
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Description

This compound (CAS 1786426-19-4) is a fluorinated and chlorinated nucleoside analog with the molecular formula C₉H₁₁ClFN₃O₄ and a molecular weight of 279.65 g/mol . It features a pyrimidin-2-one core linked to a tetrahydrofuran ring substituted with chloro, fluoro, hydroxy, and hydroxymethyl groups. Its stereochemistry (2R,3S,4R,5R) is critical for biological activity, as seen in related antiviral agents . The compound is used in research settings, with solubility reported at 10 mM in stock solutions and purity >98% .

Properties

Molecular Formula

C9H11ClFN3O4

Molecular Weight

279.65 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11ClFN3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-,9-/m1/s1

InChI Key

YESSSHZUGXKJIK-FJGDRVTGSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@]([C@@H]([C@H](O2)CO)O)(F)Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Sugar Moiety with 3-Chloro-3-fluoro Substitution

  • The sugar ring is often derived from a protected ribose or a similar tetrahydrofuran derivative.
  • Introduction of halogens at the 3-position is achieved by selective halogenation reactions, often involving:
    • Conversion of a hydroxyl group to a leaving group (e.g., tosylate or triflate).
    • Nucleophilic substitution with fluoride and chloride sources under controlled conditions to achieve the 3-chloro-3-fluoro pattern.
  • Stereochemical control is maintained by starting from chiral precursors or using stereoselective reagents and catalysts.

Coupling with the Pyrimidine Base

  • The nucleobase, 4-amino-pyrimidin-2(1H)-one, is typically activated or protected to facilitate glycosidic bond formation.
  • Coupling is performed via:
    • Vorbrüggen glycosylation : Using silylated nucleobase and activated sugar halide or acetate under Lewis acid catalysis.
    • Alternative methods include direct nucleophilic substitution on sugar derivatives.
  • The reaction conditions are optimized to favor β-anomer formation consistent with natural nucleosides.

Deprotection and Purification

  • Protective groups on hydroxyls and amines are removed under acidic or basic conditions, depending on the protecting groups used.
  • Purification is achieved by chromatographic techniques such as HPLC to isolate the pure stereoisomer.

Representative Synthetic Route (Based on Related Fluoro- and Halo-substituted Nucleosides)

Step Reaction Description Reagents/Conditions Outcome
1 Protection of ribose hydroxyl groups TBDMS-Cl or similar silyl protecting agents Protected sugar intermediate
2 Selective halogenation at C3 Treatment with triflic anhydride (Tf2O) to form triflate, followed by nucleophilic substitution with LiCl and KF 3-chloro-3-fluoro sugar derivative
3 Activation of sugar anomeric position Formation of sugar halide or acetate Activated sugar for coupling
4 Glycosylation with silylated 4-amino-pyrimidin-2-one Lewis acid catalysis (e.g., TMSOTf) Formation of nucleoside analog
5 Deprotection of hydroxyl and amino groups Acidic or basic hydrolysis Final target compound

Experimental Data and Yields from Literature

  • Yields for halogenation steps typically range from 60% to 85%, depending on reagent purity and reaction time.
  • Glycosylation yields vary between 40% to 70%, with stereoselectivity favoring the biologically relevant β-anomer.
  • Final deprotection and purification usually yield 50% to 90% recovery of the pure compound.

Research Findings and Optimization Notes

  • The stereochemical integrity of the sugar moiety is confirmed by NMR and X-ray crystallography in analogous compounds.
  • Halogen substitutions at the 3-position influence the compound’s antiviral activity and metabolic stability.
  • Optimization of halogenation steps includes controlling temperature and reagent equivalents to minimize side reactions.
  • Protective group strategy is critical to ensure selective functionalization without racemization.

Summary Table of Preparation Method Features

Preparation Aspect Details Challenges Solutions
Sugar moiety synthesis Starting from protected ribose derivatives Selective halogenation at C3 Use of triflate intermediates and controlled nucleophilic substitution
Glycosylation Coupling with silylated pyrimidine base Stereoselectivity and yield Lewis acid catalysis, optimized temperature and solvent
Deprotection Removal of protecting groups Avoiding degradation Mild acidic or basic conditions
Purification Chromatographic separation Isomer separation HPLC with chiral columns
Yield Overall moderate to good yields (40-85%) Multi-step losses Careful optimization of each step

Biological Activity

4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety that includes a chloro and fluoro substituent. This unique structure is believed to contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one exhibit antiviral properties. For instance, studies on related nucleoside analogs have shown effectiveness against various RNA viruses. The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis pathways .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Study 1: Antiviral Efficacy

A study published in Molecular Pharmacology evaluated the antiviral efficacy of a series of pyrimidine derivatives. The results indicated that certain modifications to the tetrahydrofuran ring significantly enhanced antiviral activity against hepatitis C virus (HCV) by increasing binding affinity to viral polymerases .

Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a potential role in therapeutic strategies for resistant cancer types .

Data Tables

Activity Type Compound Target Effectiveness Reference
Antiviral4-Amino...HCV PolymeraseIC50 = 0.5 µM
Anticancer4-Amino...Breast Cancer Cell LinesIC50 = 10 µM
AntiviralSimilar CompoundsInfluenza VirusInhibition of replication

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the prominent applications of this compound is in the development of antiviral agents. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Research has indicated that derivatives of pyrimidin-2(1H)-one exhibit significant antiviral activity against various viruses, including those causing influenza and hepatitis.

Case Study: Influenza Virus Inhibition

A study conducted by researchers at a leading pharmaceutical company demonstrated that compounds similar to 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one showed a dose-dependent inhibition of the influenza virus in vitro. The compound was able to reduce viral titers by over 80% at optimal concentrations.

Agricultural Applications

Herbicide Development

The compound's ability to inhibit specific biochemical pathways makes it a candidate for herbicide development. Its action mechanism involves targeting the synthesis of essential amino acids in plants.

Data Table: Herbicidal Efficacy

Compound NameTarget Plant SpeciesEfficacy (%)Application Rate (g/ha)
4-Amino...Amaranthus retroflexus75200
4-Amino...Echinochloa crus-galli85150
4-Amino...Solanum nigrum65100

Biochemical Research

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to bind effectively to active sites of enzymes involved in metabolic processes.

Case Study: Enzyme Activity Assay

In a study published in a peer-reviewed journal, researchers evaluated the inhibitory effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment.

Chemical Reactions Analysis

Fundamental Reactivity Profile

The compound exhibits reactivity patterns consistent with pyrimidine derivatives and halogenated sugars. Key reactive sites include:

  • Amino group (position 4): Prone to nucleophilic substitution/acylation

  • Hydroxyl groups (positions 4 and 5): Participate in phosphorylation and glycosylation

  • Halogen atoms (Cl/F at position 3): Influence electronic effects and hydrogen bonding

Nucleophilic Substitution Reactions

The amino group undergoes substitution with electrophilic agents under controlled conditions:

Reaction PartnerConditionsProductYieldSource
Acetic anhydride0-5°C, DCMN-acetyl derivative78%
Benzoyl chloridePyridine, RTN-benzoyl analogue65%

These reactions typically require anhydrous conditions due to the compound's hygroscopic nature.

Hydroxyl Group Modifications

The tetrahydrofuran ring hydroxyls demonstrate distinct reactivity:

Primary hydroxyl (C5):

Secondary hydroxyl (C4):

Halogen-Dependent Reactivity

The 3-chloro-3-fluoro configuration creates unique electronic effects:

PropertyImpact
Electronegativity Fluorine withdraws electron density → activates C2 carbonyl for nucleophilic attack
Steric Effects Chlorine creates torsional strain → facilitates ring-opening at elevated temps (>80°C)

Stability Under Various Conditions

ParameterBehaviorAnalytical Method
Aqueous pH 7.4t₁/₂ = 48 hrs (25°C)HPLC-UV
Acidic (pH <3)Rapid glycosidic bond cleavageNMR
UV LightPhotodegradation via radical pathwaysLC-MS

Catalytic Interactions

The compound serves as substrate for enzymatic modifications:

EnzymeReactionApplication
Kinases5'-OH phosphorylationProdrug synthesis
DeaminasesAmino → keto group conversionMetabolic studies

Synthetic Challenges

Key considerations in reaction design:

  • Stereochemical integrity : High reaction temperatures (>50°C) cause epimerization at C3

  • Protection strategies : Sequential silylation of hydroxyl groups required for selective derivatization

  • Purification : Reverse-phase HPLC (C18 column) achieves >97% purity

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound belongs to a class of modified nucleosides designed for antiviral or anticancer applications. Key analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound 1786426-19-4 C₉H₁₁ClFN₃O₄ 3-Cl, 3-F, 4-OH, 5-(hydroxymethyl) 279.65 Research use (antiviral focus)
4-Amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one 95058-81-4 C₉H₁₁F₂N₃O₄ 3,3-diF (no Cl) 263.20 Unknown
Cytidine (Natural nucleoside) 65-46-3 C₉H₁₃N₃O₅ No halogens; 3-OH, 5-(hydroxymethyl) 243.22 RNA/DNA biosynthesis
2'-Deoxy-2'-fluoro-arabinocytidine 688292GL11 C₉H₁₁FN₃O₄ 2'-F, arabinose configuration 257.20 Antiviral (e.g., hepatitis B)
4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (2'-Deoxycytidine) 951-77-9 C₉H₁₃N₃O₄ No halogens; 3-OH replaced with H 227.22 DNA synthesis

Structural Insights :

  • The chloro and fluoro groups in the target compound enhance electronegativity and metabolic stability compared to non-halogenated analogs like cytidine .
  • 2'-Deoxy-2'-fluoro-arabinocytidine () adopts an arabinose configuration, which may improve resistance to enzymatic degradation .

Key Observations :

  • The target compound requires cryogenic storage (-20°C), likely due to hydrolytic sensitivity of the chloro-fluoro motif .
  • The 3,3-difluoro analog poses skin/eye irritation risks (H315, H319), whereas cytidine derivatives are generally low-risk .

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical purity?

The synthesis requires precise control over stereochemistry, particularly at the tetrahydrofuran ring and pyrimidinone moiety. A multi-step approach involves:

  • Glycosylation : Coupling the fluorinated/clorinated sugar moiety (tetrahydrofuran derivative) with the pyrimidinone base under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst) .
  • Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the desired diastereomer. Confirmation via 19F^{19}\text{F}-NMR and X-ray crystallography is critical to verify stereochemical integrity .
  • Key challenge : Minimizing epimerization during deprotection steps by using mild acidic conditions (e.g., 80% acetic acid at 60°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm structural identity and stereochemistry. For example, 19F^{19}\text{F}-NMR can distinguish between axial and equatorial fluorine configurations .
  • LCMS : Retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) and m/z values (e.g., 754 [M+H]+^+) for purity assessment .
  • X-ray crystallography : To resolve ambiguities in stereochemical assignments, especially for the tetrahydrofuran ring .

Q. How should this compound be stored to ensure long-term stability?

Stability is highly sensitive to moisture and temperature:

  • Storage : Inert gas atmosphere (argon or nitrogen), desiccated at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the hydroxymethyl group .
  • Stability data :
ConditionDegradation RateMajor Degradation Product
25°C, dry air<5% over 6 monthsNone detected
40°C, 75% humidity20% over 1 monthDechlorinated analog

Advanced Research Questions

Q. How does the chloro-fluoro substitution at C3 of the tetrahydrofuran ring affect enzymatic interactions?

The 3-chloro-3-fluoro motif introduces steric and electronic effects that modulate binding to target enzymes (e.g., kinases or nucleoside phosphorylases):

  • Steric hindrance : The bulky substituents restrict rotation around the C3-C4 bond, favoring a specific conformation for enzyme active-site docking .
  • Electron-withdrawing effects : Fluorine increases the electrophilicity of adjacent carbons, enhancing covalent interactions with catalytic residues. Comparative studies with non-halogenated analogs show a 10-fold increase in inhibitory potency .
  • Methodological note : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding modes before in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or impurity profiles:

  • Assay standardization :
  • Use isogenic cell lines to minimize genetic variability.
  • Control for nucleoside transporter expression levels, which affect intracellular uptake .
    • Impurity profiling : Quantify by-products (e.g., dechlorinated derivatives) using LCMS. Even 2% impurities can skew IC50_{50} values by >50% .
    • Case study : A 2024 study attributed conflicting cytotoxicity data (IC50_{50} = 0.5–5 µM) to differences in serum protein binding across cell culture media .

Q. What strategies optimize the compound’s metabolic stability in vivo?

The hydroxymethyl group is a site of rapid glucuronidation. Mitigation strategies include:

  • Prodrug approaches : Mask the hydroxyl group with acetyl or phosphate esters (e.g., 3-acetoxy derivatives show 3x longer half-life in plasma) .
  • Enzymatic inhibitors : Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) in preclinical models .
  • Structural analogs : Replace the hydroxymethyl with a trifluoromethyl group to reduce metabolic susceptibility, though this may alter target affinity .

Methodological Tables

Q. Table 1: Comparative Activity of Halogenated Analogs

Compound ModificationEnzymatic IC50_{50} (nM)Plasma Half-life (h)
3-Chloro-3-fluoro (target)12 ± 21.5
3-Fluoro only45 ± 52.0
3-Chloro only80 ± 101.2

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersKey Observations
HPLCC18 column, 0.1% TFA in H2_2O/MeCN gradientRetention time: 8.2 minutes
19F^{19}\text{F}-NMR470 MHz, CD3_3OD solventδ -118 ppm (axial F), -125 ppm (eq)

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